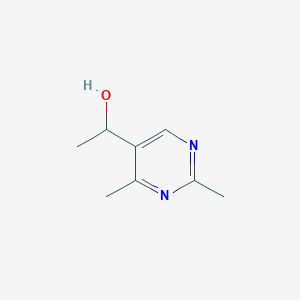
1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol
説明
“1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1310684-95-7 . It has a molecular weight of 152.2 and its IUPAC name is 1-(2,4-dimethyl-5-pyrimidinyl)ethanol . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol” is 1S/C8H12N2O/c1-5-8(6(2)11)4-9-7(3)10-5/h4,6,11H,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol” is an oil-like substance that is stored at room temperature .科学的研究の応用
Complex Formation and Structural Stability
Complexes formed with phenols and 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol exhibit significant stability, maintained through a system of intermolecular hydrogen bonds. These complexes demonstrate resilience even at high temperatures, showcasing their potential in applications requiring structural robustness (Erkin et al., 2017).
Antimicrobial Properties
Novel tetrazoles linked with pyrimidine, particularly those with a dimethylpyrimidine structure, have been shown to possess antimicrobial properties. Their synthesis and structural characterization indicate significant potential in pharmaceutical applications, particularly due to their integral role in genetic material and their diverse usage (Bhoge, Magare, & Mohite, 2021).
Synthesis of Novel Amines
The synthesis of novel (S)-1-(heteroaryl)ethan-1-amines, incorporating structures similar to 1-(2,4-dimethylpyrimidin-5-yl)ethan-1-ol, highlights the versatile synthetic potential of these compounds. The process involves a series of cyclisation reactions and stereoselective catalytic hydrogenations, indicating their relevance in creating complex organic compounds (Svete et al., 2015).
Catalytic Applications
1-(2,4-dimethylpyrimidin-2-yl)-pyridinium-3-olates have demonstrated significant reactivity as catalysts in various chemical reactions. Their ability to interact with electron-rich dipolarophiles showcases their potential in catalysis and the synthesis of complex molecular structures (Celebi et al., 2010).
Interaction with Metal Ions
Compounds with dimethylpyrimidin-4-ol structures, similar to 1-(2,4-dimethylpyrimidin-5-yl)ethan-1-ol, have shown the ability to form complexes with various metal ions. The interaction is primarily through the carbonyl group, indicating potential applications in fields such as coordination chemistry and material science (Dixon & Wells, 1986).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .
特性
IUPAC Name |
1-(2,4-dimethylpyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-8(6(2)11)4-9-7(3)10-5/h4,6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAMCVCEPUYULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



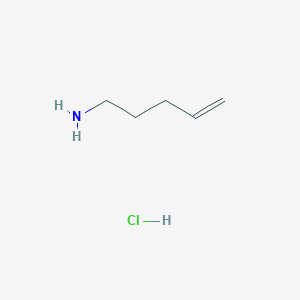
![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)
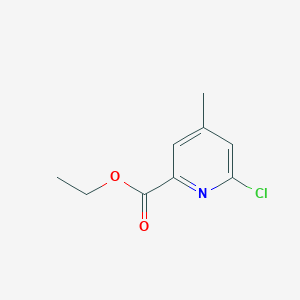
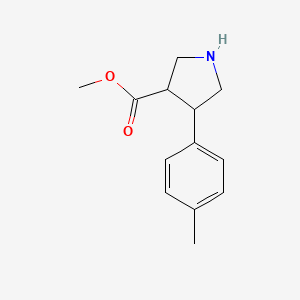

![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)
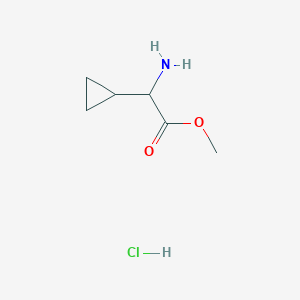
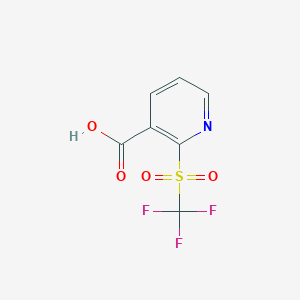
![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)
![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)
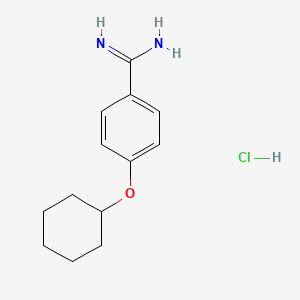
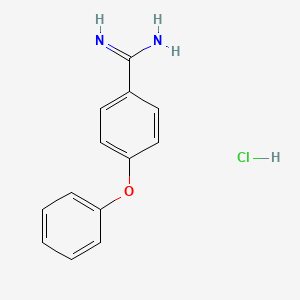
![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)
![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)